5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methoxy group, and a boronic ester
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks for the synthesis of various pharmaceutical agents .
Mode of Action
It’s known that boronic esters like this compound can undergo transformations such as borylation and hydroboration in the presence of transition metal catalysts .
Biochemical Pathways
It’s worth noting that boronic esters are often used in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
Given its potential use in the synthesis of pharmaceutical agents , it could have a wide range of effects depending on the specific agent it’s used to produce.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its reactions (like borylation and hydroboration) often require specific catalysts and conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 5-bromo-2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: The boronic ester group can be removed under acidic or basic conditions, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of 5-bromo-2-methoxypyridine.
Scientific Research Applications
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research, particularly in:
Organic Synthesis: As a building block for the synthesis of complex molecules.
Medicinal Chemistry: For the development of pharmaceuticals, including cholinergic drugs for gastrointestinal diseases.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. The presence of both a bromine atom and a boronic ester group allows for versatile functionalization and cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVUNDLLHRZIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639957 |
Source
|
Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-75-9 |
Source
|
Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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